molecular formula C45H52ClN5O6S B12393777 Mcl1-IN-5

Mcl1-IN-5

Cat. No.: B12393777
M. Wt: 826.4 g/mol
InChI Key: QEHQHBCVCNHRGD-KHPQHOBGSA-N
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Description

Mcl1-IN-5 is a small molecule inhibitor specifically designed to target the myeloid cell leukemia 1 (MCL-1) protein. MCL-1 is an anti-apoptotic member of the B-cell lymphoma 2 (BCL-2) family, which plays a crucial role in cell survival by preventing apoptosis. Overexpression of MCL-1 is frequently observed in various cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mcl1-IN-5 typically involves a multi-step process that includes the formation of key intermediates followed by their coupling and functionalization. The synthetic route often starts with the preparation of an indole derivative, which is then subjected to various chemical transformations such as halogenation, nucleophilic substitution, and cyclization to form the final product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring the purity and yield of the compound. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Mcl1-IN-5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Comparison with Similar Compounds

  • A-1210477
  • AZD5991
  • BRD-810
  • Maritoclax
  • UMI-77

Properties

Molecular Formula

C45H52ClN5O6S

Molecular Weight

826.4 g/mol

IUPAC Name

(1S,5R,13S)-13-[[4-chloro-3-(2-phenylethyl)phenyl]methyl]-10-methyl-5-[(4-methylsulfonylphenyl)methyl]-2,6,10,14,17-pentazatricyclo[15.8.1.018,23]hexacosa-18,20,22-triene-3,11,15,26-tetrone

InChI

InChI=1S/C45H52ClN5O6S/c1-50-24-8-23-47-36(26-32-14-19-38(20-15-32)58(2,56)57)28-42(52)49-40-22-18-34-11-6-7-12-41(34)51(45(40)55)30-43(53)48-37(29-44(50)54)27-33-16-21-39(46)35(25-33)17-13-31-9-4-3-5-10-31/h3-7,9-12,14-16,19-21,25,36-37,40,47H,8,13,17-18,22-24,26-30H2,1-2H3,(H,48,53)(H,49,52)/t36-,37+,40+/m1/s1

InChI Key

QEHQHBCVCNHRGD-KHPQHOBGSA-N

Isomeric SMILES

CN1CCCN[C@@H](CC(=O)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)N[C@H](CC1=O)CC4=CC(=C(C=C4)Cl)CCC5=CC=CC=C5)CC6=CC=C(C=C6)S(=O)(=O)C

Canonical SMILES

CN1CCCNC(CC(=O)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)NC(CC1=O)CC4=CC(=C(C=C4)Cl)CCC5=CC=CC=C5)CC6=CC=C(C=C6)S(=O)(=O)C

Origin of Product

United States

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